![molecular formula C11H16N2O2 B14779451 2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
2-amino-N-[(3-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a propanamide backbone with an amino group at the second carbon and a 3-methoxybenzyl group attached to the nitrogen atom. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)propanamide typically involves the reductive amination of a suitable carbonyl compound with an amine. One common method is the reaction of (S)-2-amino-3-methoxybenzylamine with a propanamide derivative under reductive conditions. This process often employs reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amide .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-methoxybenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can react with the amino group in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(3-methoxybenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxybenzyl group may enhance the compound’s affinity for certain proteins, while the amino and amide groups facilitate hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-N-(3-methoxybenzyl)propanamide: The enantiomer of the (S) form, with different optical activity and potentially different biological effects.
N-(3-methoxybenzyl)propanamide: Lacks the amino group, which may result in different reactivity and applications.
2-Amino-N-benzylpropanamide: Lacks the methoxy group, affecting its chemical properties and interactions.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and methoxybenzyl groups
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-amino-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Clé InChI |
AZFKKLSQHPWUOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


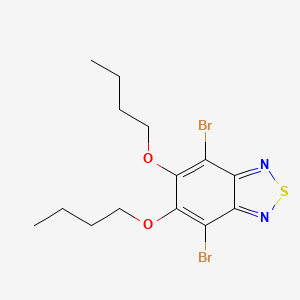


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
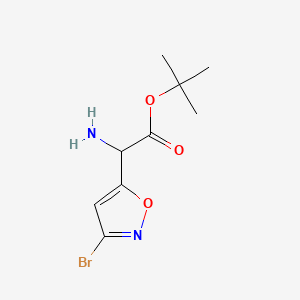
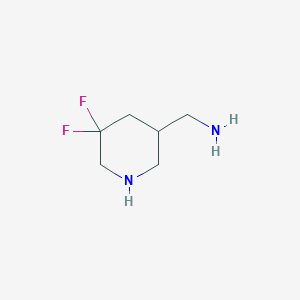

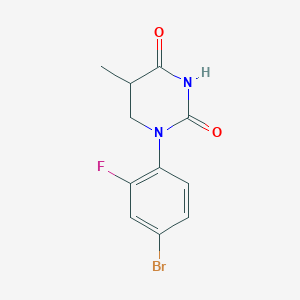

![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
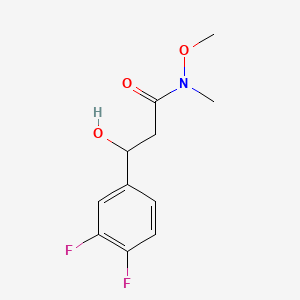
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
